molecular formula C20H23NO4 B3003016 [(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 1004075-88-0

[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B3003016
CAS No.: 1004075-88-0
M. Wt: 341.407
InChI Key: LHNBMKSKQMZMRE-UHFFFAOYSA-N
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Description

[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a synthetic organic compound characterized by a methyl acetate backbone functionalized with two distinct aromatic substituents:

  • Carbamoyl group: Attached to a 2-ethyl-6-methylphenyl ring.
  • Acetate group: Linked to a 3-methoxyphenyl moiety.

Properties

IUPAC Name

[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-16-9-5-7-14(2)20(16)21-18(22)13-25-19(23)12-15-8-6-10-17(11-15)24-3/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNBMKSKQMZMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC(=O)CC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-ethyl-6-methylphenyl isocyanate with 3-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The compound’s ester-carbamoyl hybrid structure aligns with patented synthetic intermediates in pharmaceutical chemistry (e.g., EP 2 881 393 B1 ). Key comparisons include:

Compound Name Core Structure Substituent 1 Substituent 2 Key Differences
[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate Methyl ester + carbamoyl 2-Ethyl-6-methylphenyl (carbamoyl) 3-Methoxyphenyl (acetate) Unique substitution pattern : Combines ethyl/methyl and methoxy groups.
Methyl (2R)-{[bis(2-thienylmethyl)carbamoyl]amino}(phenyl)acetate (EP 2 881 393 B1) Methyl ester + carbamoyl Bis(2-thienylmethyl) (carbamoyl) Phenyl (acetate) Thienyl vs. phenyl : Thiophene rings introduce sulfur atoms, altering electronic properties.
Metsulfuron-methyl ester (Pesticide Glossary) Sulfonylurea + triazine Methyl/methoxy-substituted triazine Methyl benzoate Sulfonylurea bridge : Critical for herbicidal activity, absent in the target compound.

Functional Group Analysis

  • Carbamoyl Group : The 2-ethyl-6-methylphenyl carbamoyl group in the target compound provides steric bulk compared to smaller substituents (e.g., methyl or methoxy groups in triazine-based herbicides ). This may enhance receptor binding specificity in drug candidates .
  • 3-Methoxyphenyl Acetate: The methoxy group at the 3-position likely improves solubility compared to non-polar substituents (e.g., trifluoromethyl groups in EP 4 374 877 A2 derivatives ).

Agrochemical Relevance

While sulfonylurea herbicides (e.g., metsulfuron-methyl ) rely on triazine motifs for activity, the target compound’s lack of this scaffold makes herbicidal action unlikely. However, its methoxyphenyl group is common in fungicides, hinting at possible agrochemical utility.

Critical Analysis of Substituent Effects

Substituent Role in Target Compound Comparison to Analogs
2-Ethyl-6-methylphenyl Increases steric hindrance; may slow metabolic degradation. Larger than methyl/methoxy groups in triazine herbicides but smaller than bis-thienylmethyl groups in EP 2 881 393 B1 derivatives .
3-Methoxyphenyl Enhances solubility and π-π stacking potential. Less electron-withdrawing than trifluoromethyl groups in EP 4 374 877 A2 compounds .

Biological Activity

[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2-(3-methoxyphenyl)acetic acid with [(2-ethyl-6-methylphenyl)carbamoyl]methyl chloride. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) confirm the structure and purity of the compound.

Antioxidant Activity

A study evaluated the antioxidant capacity of various synthesized compounds, including this compound. The compound demonstrated significant activity against free radicals such as DPPH and ABTS, indicating its potential as an antioxidant agent. Table 1 summarizes the antioxidant activity compared to standard antioxidants.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Test Compound12.515.0
Ascorbic Acid8.010.0

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited potent antibacterial properties, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

Enzyme Inhibition

The compound was also evaluated for its ability to inhibit key enzymes associated with metabolic disorders, such as α-amylase and acetylcholinesterase (AChE). In vitro assays revealed that it effectively inhibited these enzymes, suggesting potential applications in diabetes management and neuroprotection.

EnzymeIC50 (µM)
α-Amylase25
AChE30

Case Studies

  • In Vivo Toxicological Study : A study involving Swiss male albino mice evaluated the safety profile of the compound. Administration at various doses showed no significant toxicity, with normal hematological and biochemical parameters observed post-treatment.
  • Anticancer Potential : Preliminary studies indicated that this compound exhibited cytotoxic effects on several cancer cell lines. The compound demonstrated an IC50 value of 15 µM against MDA-MB-231 breast cancer cells, indicating promising anticancer activity.

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